
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine typically involves the reaction of 3-methoxy-4-propoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine or iodine in the presence of a base to yield the thiazole ring.
-
Step 1: Formation of Thiosemicarbazone
- Reactants: 3-methoxy-4-propoxybenzaldehyde, thiosemicarbazide
- Conditions: Acidic medium, reflux
- Product: Thiosemicarbazone
-
Step 2: Cyclization to Thiazole
- Reactants: Thiosemicarbazone, bromine or iodine, base (e.g., sodium hydroxide)
- Conditions: Reflux
- Product: this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols); solvents like dichloromethane or acetonitrile
Major Products
Oxidation: Corresponding sulfoxides or sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole or aromatic derivatives
Applications De Recherche Scientifique
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to the biological activities associated with thiazole derivatives.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical probe.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase, which can result in DNA damage and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Methoxyphenyl)thiazol-2-amine
- 5-(4-Methoxyphenyl)thiazol-2-amine
- 5-(3-Ethoxy-4-propoxyphenyl)thiazol-2-amine
Uniqueness
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine is unique due to the specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of both methoxy and propoxy groups can enhance its lipophilicity and potentially improve its interaction with biological targets.
Propriétés
Formule moléculaire |
C13H16N2O2S |
|---|---|
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
5-(3-methoxy-4-propoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2O2S/c1-3-6-17-10-5-4-9(7-11(10)16-2)12-8-15-13(14)18-12/h4-5,7-8H,3,6H2,1-2H3,(H2,14,15) |
Clé InChI |
LKCSEXAFYCWMPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C2=CN=C(S2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


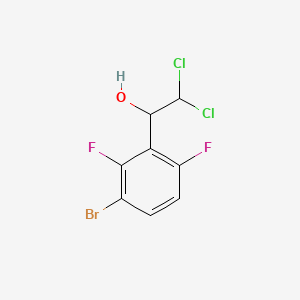

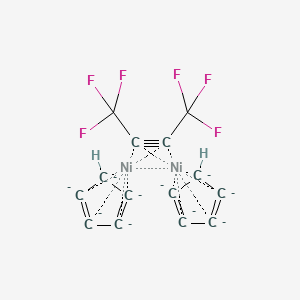
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)


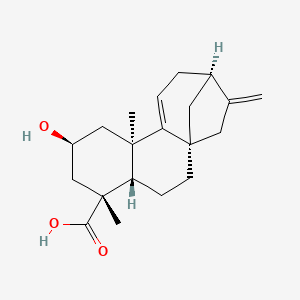
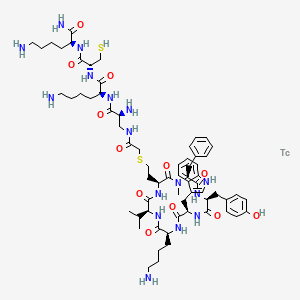
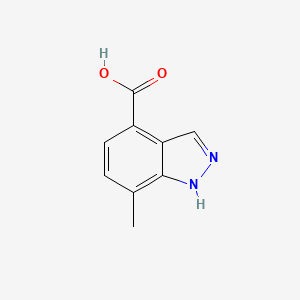


![(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B14767601.png)
![7,7-Difluoro-5-azaspiro[2.5]octane](/img/structure/B14767602.png)

